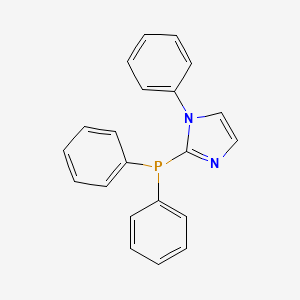![molecular formula C14H24ClIO3 B12591942 Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate CAS No. 647033-14-5](/img/structure/B12591942.png)
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is an organic compound with a complex structure featuring both halogen and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate typically involves multi-step organic reactions. One common method includes the halogenation of an undecene derivative followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the desired product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the double bond and the ester group.
Reduction: Reduction reactions can target the halogen atoms, converting them into less reactive groups.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds and their biological interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparaison Avec Des Composés Similaires
- Methyl [(7-chloro-6-bromoundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-fluoroundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-chloroundec-6-en-5-yl)oxy]acetate
Comparison: Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
647033-14-5 |
|---|---|
Formule moléculaire |
C14H24ClIO3 |
Poids moléculaire |
402.69 g/mol |
Nom IUPAC |
methyl 2-(7-chloro-6-iodoundec-6-en-5-yl)oxyacetate |
InChI |
InChI=1S/C14H24ClIO3/c1-4-6-8-11(15)14(16)12(9-7-5-2)19-10-13(17)18-3/h12H,4-10H2,1-3H3 |
Clé InChI |
VLDIEEICKDXSTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=C(CCCC)Cl)I)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)
![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)


